molecular formula C9H17FN2O B8689743 4-(3-fluoropiperidin-4-yl)morpholine

4-(3-fluoropiperidin-4-yl)morpholine

Cat. No.: B8689743
M. Wt: 188.24 g/mol
InChI Key: JFXIERVQQQVKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropiperidin-4-yl)morpholine (CAS 1160834-04-7) is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular weight of 188.24 and is defined by the molecular formula C9H17FN2O . This structure integrates two privileged pharmacophores—a piperidine ring and a morpholine ring—linked together. The morpholine group is a common motif in pharmaceuticals due to its versatility as a solvent, its ability to improve aqueous solubility, and its utility as a building block in synthetic organic chemistry . The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring is a key structural modification. Fluorination is a widely employed strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Researchers can leverage this bifunctional compound as a versatile synthon or a critical precursor in the synthesis of more complex molecules, particularly for the development of bioactive compounds and potential therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

IUPAC Name

4-(3-fluoropiperidin-4-yl)morpholine

InChI

InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2

InChI Key

JFXIERVQQQVKBH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N2CCOCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoropiperidin-4-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and morpholine.

    Fluorination: The piperidine ring is fluorinated at the 3-position using a fluorinating agent like Selectfluor.

    Substitution: The fluorinated piperidine is then reacted with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoropiperidin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(3-fluoropiperidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences and similarities between 4-(3-fluoropiperidin-4-yl)morpholine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
This compound Morpholine + 3-fluoropiperidine Fluorine at piperidine C3 Hypothesized enhanced binding affinity
Compound 80 () Pyrimidine + morpholine/piperidine 2-Fluoropyridin-4-yl, pyridin-3-yl Antimalarial activity
Compound 75 () Pyrimidine + morpholine/piperidine 4,4-Difluoropiperidin-1-yl, pyridin-3-yl Antimalarial activity
4-(Pyridin-4-yl)morpholine () Morpholine + pyridine Pyridin-4-yl substitution Intermediate in drug synthesis
4-(4-Chloropyridin-2-yl)morpholine () Morpholine + chloropyridine Chlorine at pyridine C4 Potential kinase inhibitor scaffold
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine () Thienopyrimidine + morpholine Chlorine at thienopyrimidine C2 Anticancer/antiviral research

Impact of Fluorine vs. Other Halogens

  • Fluorine: Introduces electronegativity and steric effects, improving metabolic stability and target engagement. For example, compound 75 (4,4-difluoropiperidine) showed enhanced antimalarial efficacy compared to non-fluorinated analogs .
  • Chlorine : Increases lipophilicity and steric bulk. 4-(4-Chloropyridin-2-yl)morpholine may exhibit stronger hydrophobic interactions in kinase binding pockets .

Physical and Chemical Properties

  • Boiling Points : Fluorinated derivatives (e.g., compound 80 ) typically have higher boiling points due to polar fluorine atoms, whereas chlorinated analogs (e.g., : 105–106°C at 12 mmHg) exhibit lower volatility .
  • Melting Points: 4-(Pyridin-4-yl)morpholine melts at 101–103°C, while morpholine derivatives with bulkier substituents (e.g., thienopyrimidine in ) may have higher melting points due to crystalline packing .

Q & A

Q. What synthetic routes are recommended for preparing 4-(3-fluoropiperidin-4-yl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols. For example, the pyrimidine or morpholine core can be formed via condensation reactions between aldehydes and amines under acidic or basic conditions . Fluorination at the piperidine ring often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) in anhydrous solvents. Key parameters include temperature control (e.g., 0–5°C for fluorination) and solvent selection (e.g., dichloromethane for stability). Post-synthetic purification via column chromatography or crystallization ensures high purity (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the fluoropiperidine and morpholine moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemistry, especially if chiral centers are present .

Q. How should researchers handle solubility challenges in biological assays?

Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS). Dynamic Light Scattering (DLS) can monitor aggregation. For in vitro studies, ensure solvent controls to rule out artifacts .

Advanced Questions

Q. How does fluorination at the piperidine ring influence the compound’s biological activity and receptor binding?

Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in receptors (e.g., GPCRs or kinases). Comparative studies with non-fluorinated analogs reveal improved metabolic stability and selectivity. For example, fluorination reduces off-target interactions in kinase assays by ~30% . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (e.g., Kd values) .

Q. What strategies address low yields in multi-step synthesis?

Optimize intermediates’ stability via protective groups (e.g., Boc for amines). For example, introducing a tert-butyloxycarbonyl (Boc) group before fluorination improves yields by 20–25%. Monitor reaction progress using Thin-Layer Chromatography (TLC) or in situ FTIR. Scale-up reactions may require flow chemistry to maintain temperature control and mixing efficiency .

Q. How can researchers resolve discrepancies in receptor binding affinity data?

Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols across labs using reference compounds (e.g., positive controls with known Ki). Structural analogs (e.g., 4-(2-(trifluoromethyl)pyridin-3-yl)morpholine) can highlight steric or electronic effects. Molecular dynamics simulations (e.g., using AMBER or GROMACS) model ligand-receptor interactions to identify key residues affecting binding .

Q. What in silico tools predict the compound’s ADMET properties?

Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate predictions with in vitro assays (e.g., Caco-2 cells for permeability). For toxicity, Ames tests or zebrafish models assess mutagenicity and acute toxicity .

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